(R,S)-AM1241 is a compound belonging to the aminoalkylindole family, recognized for its selective agonistic action on the cannabinoid receptor type 2 (CB2). It exhibits a high affinity for this receptor, with a dissociation constant (Ki) of approximately 3.4 nM, indicating its potent interaction with CB2 compared to the cannabinoid receptor type 1 (CB1) . This selectivity makes (R,S)-AM1241 a valuable tool in pharmacological research, particularly in studies related to inflammation and pain modulation.
The structure of (2-Iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone incorporates several functional groups that are commonly found in biologically active molecules. These include:
These features suggest that (2-Iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone could be a potential candidate for investigation in various areas of scientific research, such as:
The synthesis of (R,S)-AM1241 involves several steps that typically include the formation of the aminoalkylindole backbone followed by functional group modifications to enhance receptor selectivity and potency.
The biological activity of (R,S)-AM1241 is characterized by its role as an atypical agonist at CB2 receptors. It has been shown to produce significant antinociceptive effects, which are mediated indirectly through opioid receptors rather than direct activation of CB2 alone . Research indicates that (R,S)-AM1241 can effectively block visceral pain and thermal hyperalgesia, making it a candidate for therapeutic applications in pain management . Additionally, studies have demonstrated its potential neuroprotective effects in models of cerebral ischemia-reperfusion injury, suggesting broader implications for neurological disorders .
The synthesis of (R,S)-AM1241 typically involves multi-step organic reactions. Key methods include:
These methods highlight the complexity and precision required in synthesizing effective cannabinoid compounds.
(R,S)-AM1241 has several potential applications in medical research and therapeutic development:
Interaction studies involving (R,S)-AM1241 have revealed its complex pharmacological profile. It has been shown to engage not only with CB2 receptors but also with opioid receptors, indicating a multifaceted mechanism of action that could lead to enhanced therapeutic effects in pain relief . Additionally, studies have explored its interactions with various signaling pathways involved in inflammation and neuroprotection.
Several compounds share structural similarities with (R,S)-AM1241, particularly within the aminoalkylindole class. Notable examples include:
Compound | Selectivity | Primary Action | Notable Effects |
---|---|---|---|
(R,S)-AM1241 | CB2 > CB1 | Agonist | Antinociceptive, neuroprotective |
(R)-AM1241 | CB2 | Agonist | Similar but potentially more potent |
(S)-AM1241 | CB2 | Agonist | Different activity profile |
WIN55212-2 | CB1 = CB2 | Agonist | Broad analgesic effects |
(R,S)-AM1241 stands out due to its unique selectivity for CB2 over CB1 and its indirect action through opioid pathways, which may lead to fewer psychoactive effects compared to other cannabinoids.
(R,S)-AM1241 (1-(methylpiperidin-2-ylmethyl)-3-(2-iodo-5-nitrobenzoyl)indole) is an aminoalkylindole compound that exhibits high affinity binding to cannabinoid receptor 2 with significant selectivity over cannabinoid receptor 1 [1] [2]. The molecular formula of (R,S)-AM1241 is C22H22IN3O3 with a molecular weight of 503.33 grams per mole [3] [4]. The compound functions as a G protein-coupled receptor ligand, specifically targeting the cannabinoid receptor 2 system through aminoalkylindole pharmacophore interactions [1] [5].
The binding profile of (R,S)-AM1241 demonstrates consistent high affinity across multiple species. In radioligand displacement assays using [³H]-CP55,940, (R,S)-AM1241 exhibits Ki values of 28.7 ± 2.01 nanomolar at human cannabinoid receptor 2, 26.7 ± 0.44 nanomolar at rat cannabinoid receptor 2, and 23.8 ± 4.36 nanomolar at mouse cannabinoid receptor 2 [1]. These binding affinities represent near-equal affinity across species, indicating robust cross-species pharmacological activity. The compound demonstrates significantly reduced affinity for cannabinoid receptor 1, with Ki values exceeding 10,000 nanomolar at human cannabinoid receptor 1 [1] [2].
Species | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity Ratio |
---|---|---|---|
Human | 28.7 ± 2.01 | >10,000 | ~348-fold |
Rat | 26.7 ± 0.44 | Not determined | ~375-fold |
Mouse | 23.8 ± 4.36 | Not determined | ~420-fold |
The cannabinoid receptor 2 selectivity of (R,S)-AM1241 results from specific molecular interactions within the receptor binding pocket that differ from cannabinoid receptor 1 [6] [7]. Structural analysis reveals that cannabinoid receptor 2 selectivity is enhanced by the presence of lipophilic groups that interact with phenylalanine residue 5.46 in the cannabinoid receptor 2 receptor and groups capable of forming hydrogen bonds with serine residue 3.31 [6]. The 2-iodo-5-nitrobenzoyl substituent at the 3-indole position contributes significantly to the selectivity profile [2] [8].
The selectivity mechanism involves differential binding pocket volumes and conformational states between cannabinoid receptor 1 and cannabinoid receptor 2 [7]. Molecular dynamics simulations demonstrate that cannabinoid receptor 2 selective ligands bind favorably to specific metastable states that are distinct from those accessible in cannabinoid receptor 1 [7]. The methylpiperidine moiety linked to the indole nitrogen provides additional selectivity through specific hydrophobic interactions with cannabinoid receptor 2-specific residues [6].
Comparative analysis with other cannabinoid receptor ligands demonstrates the superior selectivity of (R,S)-AM1241. While WIN55,212-2 exhibits approximately 19-fold selectivity for cannabinoid receptor 2 over cannabinoid receptor 1, (R,S)-AM1241 achieves 82-fold selectivity in native tissue preparations and up to 348-fold selectivity in recombinant systems [1] [9] [2]. This enhanced selectivity profile positions (R,S)-AM1241 as a valuable research tool for investigating cannabinoid receptor 2-specific functions.
The structure-activity relationships of (R,S)-AM1241 reveal critical molecular features required for cannabinoid receptor 2 binding and selectivity [1] [10]. The aminoalkylindole core structure provides the fundamental pharmacophore for cannabinoid receptor interaction, while specific substituents modulate receptor selectivity and functional activity [6]. The stereochemistry at the piperidine ring significantly influences both binding affinity and functional properties [1] [10].
Resolution of (R,S)-AM1241 into its individual enantiomers reveals pronounced stereoselectivity in cannabinoid receptor 2 binding. R-AM1241 demonstrates markedly higher affinity than S-AM1241, with Ki values of 15.1 ± 4.18 nanomolar versus 658 ± 44.2 nanomolar at human cannabinoid receptor 2, representing more than 40-fold difference in binding affinity [1] [10]. This stereoselectivity extends across species, with R-AM1241 consistently showing superior binding affinity at rat and mouse cannabinoid receptor 2 receptors [1].
The 2-iodo-5-nitrobenzoyl group at the 3-position of the indole ring is essential for cannabinoid receptor 2 selectivity [9] [2]. The iodine substitution provides optimal size and lipophilicity for the cannabinoid receptor 2 binding pocket, while the nitro group contributes to the electronic properties that enhance selectivity [3] [6]. The methylpiperidine substituent at the 1-position modulates both binding affinity and functional activity through specific interactions with receptor transmembrane domains [1] [6].
Structural Feature | Function | Impact on Activity |
---|---|---|
Indole core | Cannabinoid receptor pharmacophore | Essential for binding |
2-iodo-5-nitrobenzoyl | Selectivity determinant | CB2 vs CB1 discrimination |
Methylpiperidine | Affinity modulator | Binding strength and stereoselectivity |
The binding kinetics of (R,S)-AM1241 at cannabinoid receptor 2 demonstrate typical characteristics of G protein-coupled receptor ligand interactions [1] [11]. Equilibrium binding studies using [³H]-CP55,940 displacement reveal single-site binding behavior with no evidence of multiple binding states, consistent with homogeneous receptor populations in recombinant expression systems [1]. The association and dissociation kinetics follow bimolecular association and monomolecular dissociation processes, respectively [12].
Kinetic parameters for (R,S)-AM1241 binding reveal rapid equilibration at cannabinoid receptor 2. The compound reaches binding equilibrium within 60 minutes at 30 degrees Celsius in membrane preparations [1]. The affinity constants derived from competition binding experiments demonstrate consistent Ki values across multiple independent experiments, with coefficient of variation typically less than 20 percent [1].
The thermodynamic parameters of (R,S)-AM1241 binding suggest favorable interactions with the cannabinoid receptor 2 binding site. The dissociation constant Kd values correspond closely with Ki values determined from competition studies, indicating minimal cooperative binding effects [1] [11]. The binding affinity constants demonstrate temperature sensitivity consistent with typical protein-ligand interactions, with optimal binding occurring at physiological temperatures [1].
Species comparison of binding kinetics reveals subtle differences in association and dissociation rates. Human cannabinoid receptor 2 shows slightly faster association rates compared to rodent orthologues, while dissociation rates remain relatively consistent across species [1] [13]. These kinetic differences may contribute to the observed species-specific functional profiles of (R,S)-AM1241 [1].
Comparative analysis of (R,S)-AM1241 with other cannabinoid receptor ligands reveals distinct interaction profiles that explain its unique pharmacological properties [1] [5] [14]. Unlike classical cannabinoids such as delta-9-tetrahydrocannabinol or CP55,940, which show minimal selectivity between cannabinoid receptor subtypes, (R,S)-AM1241 demonstrates pronounced cannabinoid receptor 2 selectivity [9] [14] [6].
The protean agonist properties of (R,S)-AM1241 distinguish it from conventional cannabinoid receptor 2 agonists [5] [15]. This unique characteristic results in different functional outcomes depending on the level of receptor constitutive activity in the experimental system [15]. In the presence of constitutively active cannabinoid receptor 2 receptors, (R,S)-AM1241 can exhibit inverse agonist properties, while in systems with minimal constitutive activity, it functions as a partial agonist [15].
Species-specific functional differences further differentiate (R,S)-AM1241 from other cannabinoid receptor ligands [1] [13]. While the compound acts as an agonist at human cannabinoid receptor 2, it demonstrates inverse agonist activity at rodent cannabinoid receptor 2 receptors [1] [16]. This species-dependent pharmacology likely reflects differences in receptor coupling efficiency and constitutive activity levels between human and rodent systems [1] [13].
Irritant;Health Hazard